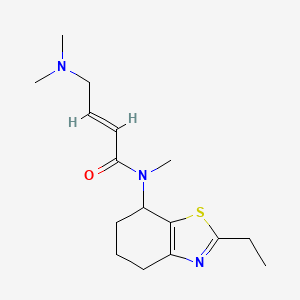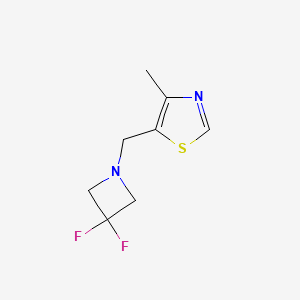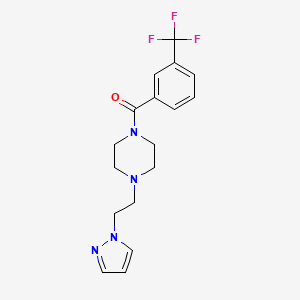![molecular formula C23H16ClF3N4S B2507220 5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 383148-63-8](/img/structure/B2507220.png)
5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, is a multifaceted molecule that incorporates several heterocyclic structures, including a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity. The presence of a trifluoromethyl group is a common feature in pharmaceuticals, enhancing the compound's metabolic stability and lipophilicity .
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine compounds typically involves multi-step reactions, starting from simple precursors. For instance, a similar compound was synthesized by condensation of a trifluoro-1-(p-tolyl)butane-1,3-dione with an appropriately substituted phenyl-pyrazol-5-amine . Another related compound, involving a pyrrole ring, was synthesized using the Paal-Knorr method, which is a well-known procedure for constructing pyrrole rings . These methods suggest that the synthesis of the compound would likely involve a series of condensation, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been extensively studied using X-ray diffractometry. These compounds often exhibit planar conformations, which can be crucial for their biological activity. The planarity is sometimes disrupted by substituents, such as in the case of a 4-chlorophenyl group causing a dihedral angle with the pyrrole ring . The presence of substituents like the 3-chlorophenyl and 2,5-dimethyl-1H-pyrrol-1-yl groups in our compound of interest would likely influence its overall conformation and possibly its intermolecular interactions.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions, often facilitated by their multiple reactive sites. For example, palladium-catalyzed C-C coupling reactions have been used to modify pyrazolo[3,4-d]pyrimidines, which are structurally similar to our compound . The presence of halogen substituents, such as the 3-chlorophenyl group, could make the compound amenable to further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their substituents. The trifluoromethyl group is known to impart unique properties, such as increased lipophilicity and metabolic stability . The crystal structure analysis of related compounds has revealed that weak intermolecular interactions, such as hydrogen bonding and π-π stacking, play a role in the solid-state packing of these molecules . These interactions could affect the solubility, melting point, and other physicochemical properties of the compound.
Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrazolo[1,5-a]pyrimidines, including derivatives similar to the compound , have been synthesized and characterized. These compounds exhibit diverse biological activities, making them significant in medicinal chemistry. One study reported the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines, demonstrating the feasibility and methods for producing such compounds (Xu Li-feng, 2011).
Antimicrobial and Anticancer Properties
- Novel pyrazole derivatives, including those with structures related to the compound , have been evaluated for their antimicrobial and anticancer activities. Some derivatives have shown higher anticancer activity compared to reference drugs and good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Molecular Structure Studies
- The molecular structures of pyrazolo[1,5-a]pyrimidines have been extensively studied, providing insights into their chemical properties and potential applications. X-ray diffractometry and theoretical studies have been used to elucidate the structures of these compounds, which is crucial for understanding their biological activities (C. Frizzo, Elisandra Scapin, P. T. Campos, D. N. Moreira, M. Martins, 2009).
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N4S/c1-13-6-7-14(2)30(13)19-8-9-32-22(19)18-12-21-28-17(15-4-3-5-16(24)10-15)11-20(23(25,26)27)31(21)29-18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKFYUGCSLLUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC(=CC=C5)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

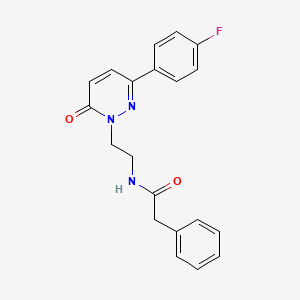
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2507141.png)
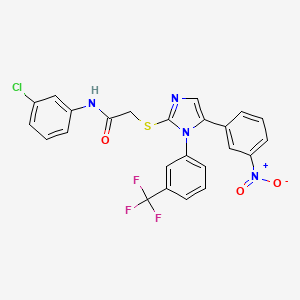
![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)
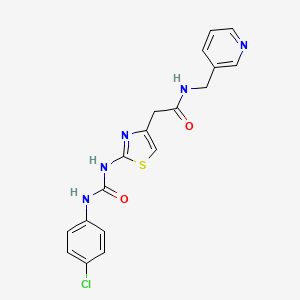
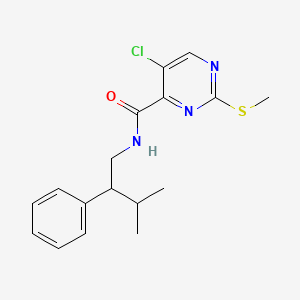
![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)
